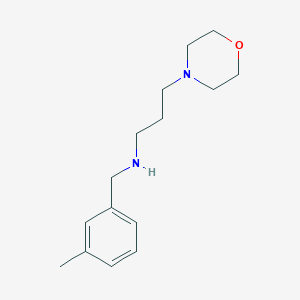

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylbenzyl alcohol, a related compound, is an organic building block . It participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst .

Synthesis Analysis

3-Methylbenzyl chloride, another related compound, can be synthesized by chlorinating m-xylene with chlorine gas in the presence of a small amount of pyridine or a pyridine derivative .Molecular Structure Analysis

The molecular structure of 3-Methylbenzyl alcohol is represented by the linear formula CH3C6H4CH2OH .Chemical Reactions Analysis

In atmospheric aerosol studies, organosulfate standards such as 3-methylphenyl sulfate and 3-methyl benzyl sulfate were synthesized .Physical And Chemical Properties Analysis

3-Methylbenzyl alcohol has a boiling point of 215 °C/740 mmHg and a density of 1.015 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, including (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been a focus of pharmacological and chemical research due to their broad spectrum of pharmacological activities. The morpholine moiety, in particular, has been extensively studied, and its incorporation into various organic compounds has led to the development of molecules with diverse pharmacological properties. The structural versatility of morpholine derivatives makes them significant in the field of medicinal chemistry, offering a broad range of pharmacophoric activities (Asif & Imran, 2019).

Catalytic Non-Enzymatic Kinetic Resolution

The compound has also been implicated in the field of asymmetric synthesis, particularly in the context of catalytic non-enzymatic kinetic resolution (KR). Non-enzymatic KR of racemic compounds using chiral catalysts is of great importance in asymmetric organic synthesis, with morpholine derivatives playing a role in this process. This method provides high enantioselectivity and yield for both products and recovered starting materials, marking its significance in the synthesis of chiral compounds (Pellissier, 2011).

Neuroprotective and Pharmacological Attributes

In pharmacological research, derivatives of morpholine, such as (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities. These compounds are implicated in various neurodegenerative diseases of the central nervous system. The therapeutic effects of these compounds may be associated with the activation of the monoaminergic system in brain structures, along with inhibition of MAO-dependent oxidation and modulation of glutamatergic system activity (Antkiewicz‐Michaluk et al., 2018).

Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton

The synthesis and biological assessment of benzosuberone skeleton and its derivatives, which include morpholine rings, have been extensively studied. These compounds are recognized for their wide range of biological actions, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects. The synthesis of benzosuberone-based ring systems and their pharmacological activities have been detailed, emphasizing the importance of morpholine derivatives in drug development and medicinal chemistry (Bukhari, 2022).

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-4-2-5-15(12-14)13-16-6-3-7-17-8-10-18-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWBXULZILRFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)